molecular formula C16H20N2O4 B2488610 N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide CAS No. 1311580-48-9

N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide

Cat. No. B2488610
CAS RN: 1311580-48-9
M. Wt: 304.346
InChI Key: WIDSDGFNWIJTDF-UHFFFAOYSA-N
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Description

“N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide” is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group has shown potential in a wide range of biomedical applications . Therefore, “N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide” and similar compounds may have potential for future research and development in medicinal chemistry.

properties

IUPAC Name

N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-9-5-11(9)16(19)18-12(8-17)10-6-13(20-2)15(22-4)14(7-10)21-3/h6-7,9,11-12H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDSDGFNWIJTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C#N)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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